

(Z)-Non-6-en-1-ol: A Technical Guide to Preliminary Bioactivity Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B15600035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

(Z)-Non-6-en-1-ol, a nine-carbon unsaturated fatty alcohol, is a naturally occurring compound found in various plants, most notably muskmelon and watermelon.^[1] While extensively utilized in the flavor and fragrance industries for its characteristic fresh, melon-like aroma, its potential as a bioactive agent for therapeutic or agrochemical applications remains largely unexplored.^{[2][3]} This technical guide provides a comprehensive overview of the known properties of **(Z)-Non-6-en-1-ol** and outlines a proposed framework for its preliminary bioactivity screening. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the pharmacological potential of this molecule. Due to the limited publicly available data on the specific bioactivity of **(Z)-Non-6-en-1-ol**, this guide also draws upon data from its isomers and other structurally related green leaf volatiles (GLVs) to inform a rational screening strategy.

Introduction

(Z)-Non-6-en-1-ol, also known as *cis*-6-Nonen-1-ol, is a volatile organic compound that contributes to the desirable sensory profiles of various fruits.^{[1][2]} Its primary applications to date have been as a flavoring agent and a component in fragrance formulations.^{[1][3]} Beyond these uses, it is also recognized for its role as a pheromone in certain insect species.^[1]

In contrast, its isomer, (Z)-3-Nonen-1-ol, a well-characterized green leaf volatile, has been the subject of preliminary studies suggesting a range of biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties.[\[4\]](#) The structural similarity between these isomers provides a compelling rationale for the systematic investigation of **(Z)-Non-6-en-1-ol** for similar bioactive potential. This guide presents a roadmap for such an investigation, detailing proposed experimental protocols and data presentation strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(Z)-Non-6-en-1-ol** is essential for designing and interpreting bioactivity assays. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C9H18O	[1]
Molecular Weight	142.24 g/mol	[1]
CAS Number	35854-86-5	[5]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Powerful, green, melon-like	[2]
Solubility	Insoluble in water; soluble in fixed oils and alcohol.	[2]
Boiling Point	115 °C at 20 mmHg	[6]
Density	0.850-0.870 g/cm ³	[6]
Refractive Index	1.448-1.450 at 20 °C	[6]

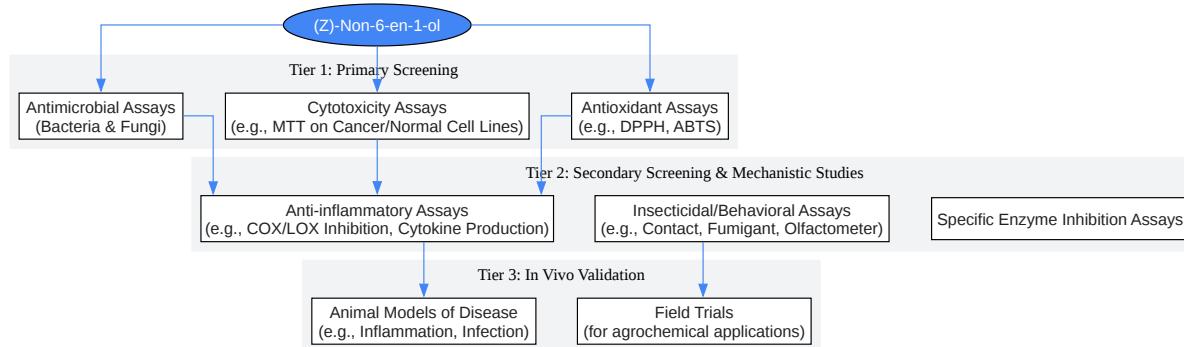
Known Biological Roles and Safety Profile

Pheromonal Activity

(Z)-Non-6-en-1-ol has been identified as a pheromone, a chemical substance used for communication between members of the same species.[\[1\]](#) This activity suggests a specific

interaction with olfactory receptors in certain insects, which could be a starting point for investigating its effects on insect behavior for potential pest management applications.

Safety and Toxicology


A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) has evaluated the toxicological profile of **(Z)-Non-6-en-1-ol** for its use in consumer products. The key findings from this assessment are summarized below.

Endpoint	Result	Reference
Genotoxicity	Not genotoxic in the BlueScreen assay.	[7]
Repeated Dose Toxicity (NOEL)	125 mg/kg/day (based on read-across)	[7]
Developmental and Reproductive Toxicity (NOAEL)	300 mg/kg/day (based on read-across)	[7]
Skin Sensitization	Not sensitizing (based on read-across)	[7]
Phototoxicity/Photoallergenicity	Not expected to be phototoxic or photoallergenic.	[7]

These data suggest a favorable preliminary safety profile, although further toxicological studies would be required for any potential pharmaceutical or agrochemical development.

Proposed Preliminary Bioactivity Screening

Given the limited specific bioactivity data for **(Z)-Non-6-en-1-ol**, a tiered screening approach is recommended. The following sections outline proposed experimental workflows for key areas of investigation, drawing parallels from structurally similar compounds.

[Click to download full resolution via product page](#)

Caption: Proposed tiered workflow for the bioactivity screening of **(Z)-Non-6-en-1-ol**.

Antimicrobial Activity

Rationale: Green leaf volatiles, the class of compounds to which the isomer (Z)-3-Nonen-1-ol belongs, are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

- Preparation of Stock Solution: Prepare a stock solution of **(Z)-Non-6-en-1-ol** in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
- Bacterial/Fungal Strains: Utilize a panel of clinically and agriculturally relevant microorganisms, including Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus*

subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

- Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the **(Z)-Non-6-en-1-ol** stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation: Add a standardized inoculum of the test microorganism to each well.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, aliquot samples from wells showing no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum is the MBC/MFC.

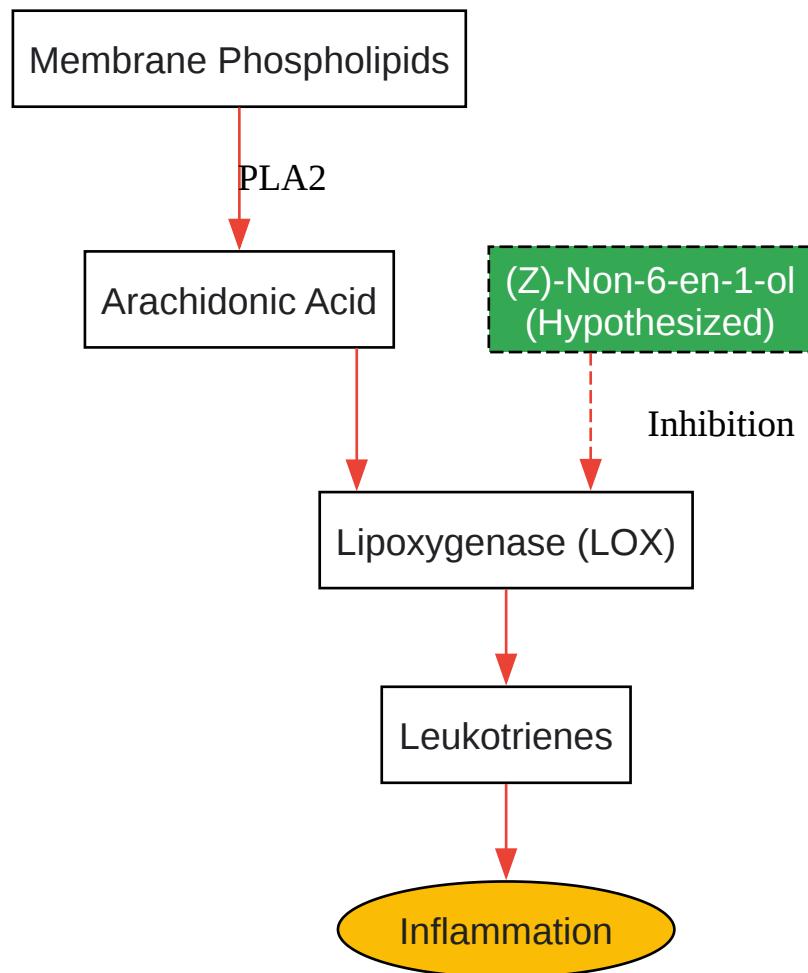
Cytotoxicity Screening

Rationale: As a preliminary step in drug development, it is crucial to assess the cytotoxic potential of a compound against both cancerous and non-cancerous cell lines.

Experimental Protocol: MTT Assay

- Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, fibroblasts).
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **(Z)-Non-6-en-1-ol** for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by viable

cells.


- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Rationale: The isomer (Z)-3-Nonen-1-ol has been identified as an inhibitor of soybean lipoxygenase, an enzyme involved in inflammatory pathways.^[4] This suggests that **(Z)-Non-6-en-1-ol** may also possess anti-inflammatory properties.

Experimental Protocol: Lipoxygenase Inhibition Assay

- Enzyme and Substrate: Use soybean lipoxygenase and its substrate, linoleic acid.
- Assay Buffer: Prepare an appropriate buffer solution (e.g., borate buffer, pH 9.0).
- Reaction Mixture: In a cuvette, combine the assay buffer, soybean lipoxygenase, and various concentrations of **(Z)-Non-6-en-1-ol**.
- Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
- Spectrophotometric Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time.
- Inhibition Calculation: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the lipoxygenase pathway by **(Z)-Non-6-en-1-ol**.

Conclusion and Future Directions

(Z)-Non-6-en-1-ol presents an intriguing, yet understudied, profile as a potentially bioactive compound. While its current applications are confined to the flavor and fragrance industries, its structural characteristics and the known activities of its isomers warrant a thorough investigation into its pharmacological potential. The proposed screening workflows in this guide provide a systematic approach to elucidating the antimicrobial, cytotoxic, and anti-inflammatory properties of this molecule. Positive results from these preliminary screens would justify progression to more in-depth mechanistic studies and in vivo validation, potentially unlocking new therapeutic or agrochemical applications for **(Z)-Non-6-en-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-6-Nonen-1-ol | 35854-86-5 [chemicalbook.com]
- 3. (Z)-6-non-en-1-ol, 35854-86-5 [thegoodsentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. (6Z)-Nonen-1-ol [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [(Z)-Non-6-en-1-ol: A Technical Guide to Preliminary Bioactivity Screening]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600035#preliminary-bioactivity-screening-of-z-non-6-en-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com